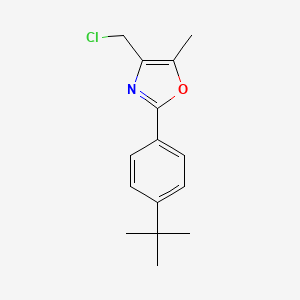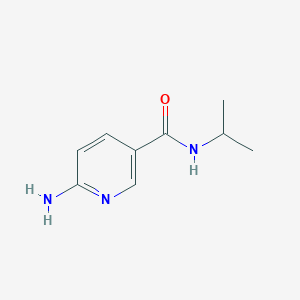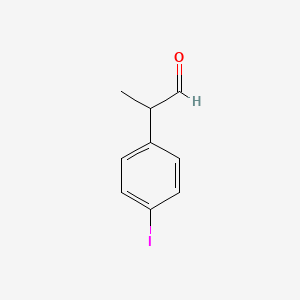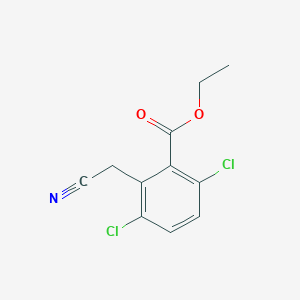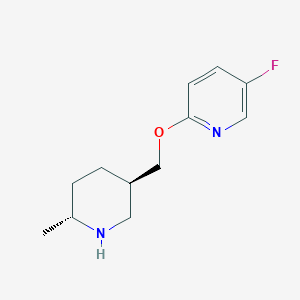
5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a methoxy group attached to a 6-methyl-piperidinyl moiety at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and (3R,6R)-6-methyl-piperidin-3-ylmethanol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group in (3R,6R)-6-methyl-piperidin-3-ylmethanol to form a protected intermediate.
Nucleophilic Substitution: The protected intermediate is then subjected to nucleophilic substitution with 5-fluoropyridine under basic conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or the piperidine moiety.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-methoxypyridine: Similar structure but lacks the piperidine moiety.
5-fluoro-2-methoxypyridine: Similar structure but lacks the piperidine moiety and the methyl group.
6-methyl-3-piperidinylmethanol: Contains the piperidine moiety but lacks the pyridine ring.
Uniqueness
5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine is unique due to the combination of the fluorine-substituted pyridine ring and the (3R,6R)-6-methyl-piperidin-3-ylmethoxy group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C12H17FN2O |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
5-fluoro-2-[[(3R,6R)-6-methylpiperidin-3-yl]methoxy]pyridine |
InChI |
InChI=1S/C12H17FN2O/c1-9-2-3-10(6-14-9)8-16-12-5-4-11(13)7-15-12/h4-5,7,9-10,14H,2-3,6,8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
GXAUTFQFAVIPJC-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)COC2=NC=C(C=C2)F |
Canonical SMILES |
CC1CCC(CN1)COC2=NC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


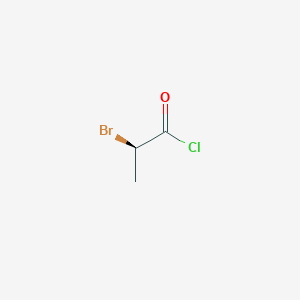
![Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8675388.png)
![2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8675404.png)
![N-[2-(4-Chloro-phenyl)-2-morpholin-4-yl-ethyl]-2-methyl-benzamide](/img/structure/B8675410.png)
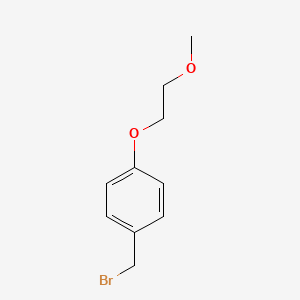

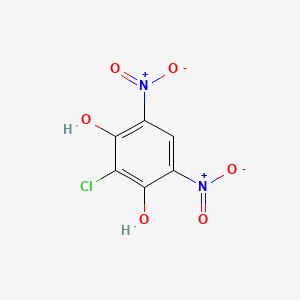

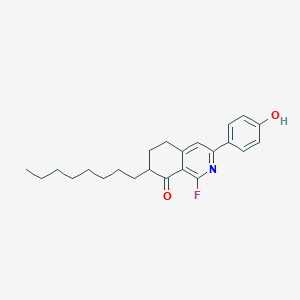
![3-Methylisoxazolo[4,5-b]pyridine](/img/structure/B8675470.png)
